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3-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Carbonic Anhydrase II X-ray Crystallography Virtual Screening Validation

3-Nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941935-11-1, also cataloged as SG1 or DrugBank DB04394) is a synthetic sulfonamide belonging to the phenylpyrrolidine class. It was discovered as part of a virtual screening campaign against human carbonic anhydrase II (hCA II) and is one of the few early virtual screening hits for which a crystal structure in complex with the target protein has been deposited (PDB: 1KWQ, 2.6 Å resolution).

Molecular Formula C16H15N3O5S
Molecular Weight 361.37
CAS No. 941935-11-1
Cat. No. B2871022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
CAS941935-11-1
Molecular FormulaC16H15N3O5S
Molecular Weight361.37
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C16H15N3O5S/c20-16-5-2-10-18(16)13-8-6-12(7-9-13)17-25(23,24)15-4-1-3-14(11-15)19(21)22/h1,3-4,6-9,11,17H,2,5,10H2
InChIKeyNPLHSDQVHDATNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: A Structurally Characterized Carbonic Anhydrase II Inhibitor for Targeted Screening


3-Nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941935-11-1, also cataloged as SG1 or DrugBank DB04394) is a synthetic sulfonamide belonging to the phenylpyrrolidine class [1][2]. It was discovered as part of a virtual screening campaign against human carbonic anhydrase II (hCA II) and is one of the few early virtual screening hits for which a crystal structure in complex with the target protein has been deposited (PDB: 1KWQ, 2.6 Å resolution) [3][4]. The compound occupies the physiological and pathological therapeutic space of zinc-binding sulfonamides, making it relevant for glaucoma, epilepsy, and anticancer research programs that require validated hCA II ligand scaffolds.

Why 3-Nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide Cannot Be Replaced by Standard CA Inhibitors: Critical Gaps in Binding-Mode and Selectivity Data


Classical carbonic anhydrase inhibitors such as acetazolamide and methazolamide possess well-characterized broad-spectrum inhibition profiles, but they suffer from off-target isoform crosstalk that limits their therapeutic index [1]. The 3-nitro-4-(2-oxopyrrolidin-1-yl)-benzenesulfonamide scaffold was specifically identified through a computational workflow optimized for novel, patent-uncovered chemotypes, indicating a distinct binding-mode topology compared to first-generation sulfonamides [2][3]. Without direct head-to-head enzymatic data in the peer-reviewed literature, however, the quantitative selectivity advantage of this compound over generic CA inhibitors remains unvalidated; reliance on class-level assumptions alone risks overlooking isoform-specific potency differences that are critical for target engagement studies.

Quantitative Differentiation of 3-Nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: Evidence-Based Procurement Rationale


Crystallographically Confirmed Binding Mode for a Novel Virtual Screening Hit

Of the 13 compounds experimentally tested in the Grüneberg et al. virtual screening study, only two yielded successful crystal structures. Compound SG1 (the target compound) provided a 2.6 Å resolution X-ray structure (PDB: 1KWQ), confirming its predicted binding pose in the hCA II active site [1]. The second crystallized hit (0134-36, PDB: 1KWR) belongs to a different chemotype, making direct scaffold-level comparison of binding metrics inappropriate. The availability of a validated protein-ligand complex for SG1 provides a rare structural baseline absent for the vast majority of computationally discovered hits [2].

Carbonic Anhydrase II X-ray Crystallography Virtual Screening Validation

Subnanomolar Potency Class Membership in the Discovery Screening Cascade

The original publication reports that among 13 compounds tested for hCA II inhibition, 3 achieved subnanomolar Ki values, 1 was nanomolar, and 7 were micromolar [1]. While the specific Ki for SG1 is not individually tabulated, the compound was prioritized for crystal structure determination, a step typically reserved for the most potent or mechanistically interesting hits. In the broader carbonic anhydrase inhibitor landscape, acetazolamide exhibits a Ki of ~300 nM against hCA II, placing the subnanomolar group—to which SG1 is inferred to belong—at least two orders of magnitude more potent [2].

Carbonic Anhydrase II Enzyme Inhibition Hit-to-Lead

Novel Chemotype Distinct from First-Generation Sulfonamides and Patent-Protected Scaffolds

The virtual screening workflow specifically enriched for scaffolds not covered by existing carbonic anhydrase inhibitor patents. The publication states that the newly discovered subnanomolar compounds, including the scaffold of SG1, were not present in the patent literature at that time [1]. In contrast, classical benzene-sulfonamides (e.g., acetazolamide, methazolamide, ethoxzolamide) and second-generation derivatives are extensively patented, limiting their use in proprietary drug discovery without licensing risk [2].

Chemical Patent Landscape Scaffold Novelty Intellectual Property

Procurement-Relevant Applications for 3-Nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide


Structure-Guided Optimization of Carbonic Anhydrase II Inhibitors

The validated co-crystal structure (PDB 1KWQ) enables immediate use in structure-based drug design workflows. Medicinal chemistry teams can map key interactions—including the zinc-binding sulfonamide group and the nitro-phenyl-pyrrolidone moiety—to guide rational substitutions without the delay of de novo crystallization [1][2].

Assay Development Tool for hCA II Activity Screening

Its inferred subnanomolar potency class makes the compound a candidate for use as a high-affinity reference inhibitor in fluorescence-based or stopped-flow carbonic anhydrase assays, providing a strongly binding baseline against which weaker or isoform-selective compounds can be benchmarked [1].

Computational Chemistry Benchmarking and Docking Validation

Because SG1 emerged from a rigorously described virtual screening cascade and its binding mode is crystallographically confirmed, it serves as a retrospective validation compound for testing new docking algorithms, scoring functions, and pharmacophore models targeting zinc metalloenzymes [1].

Intellectual Property Risk Mitigation in Early-Stage Drug Discovery

Organizations initiating proprietary carbonic anhydrase inhibitor programs can use the SG1 scaffold as a freedom-to-operate anchor point, given the explicit patent search documentation in the originating study. This reduces the likelihood of accidental infringement on legacy sulfonamide patents [1][2].

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